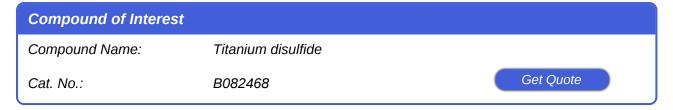


Titanium Disulfide (TiS2): A Comparative Analysis in Lithium-Ion vs. Sodium-Ion Batteries

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A comprehensive guide for researchers on the performance, mechanisms, and experimental protocols of TiS2 as a cathode material in next-generation energy storage systems.

Titanium disulfide (TiS2), a prominent member of the transition metal dichalcogenide family, has long been a material of interest for energy storage applications due to its layered structure that facilitates ion intercalation. Its high electrical conductivity and the potential for fast charging rates have positioned it as a valuable cathode material. This guide provides a detailed comparative analysis of TiS2's performance in lithium-ion batteries (LIBs) versus sodium-ion batteries (SIBs), offering researchers a side-by-side view of its capabilities and challenges in these two crucial battery technologies. While LIBs currently dominate the market, the abundance and low cost of sodium are driving significant research into SIBs as a sustainable alternative.

Performance Metrics: A Quantitative Comparison

The electrochemical performance of TiS2 varies significantly between lithium-ion and sodium-ion systems, primarily due to the differences in ionic radius and mass between Li+ and Na+ions. The larger size of the sodium ion leads to more complex phase transitions and generally lower specific capacity and rate capability compared to its lithium counterpart.



Performance Metric	TiS2 in Lithium-lon Batteries (LIBs)	TiS2 in Sodium-Ion Batteries (SIBs)
Theoretical Specific Capacity	~240 mAh/g (intercalation)	~240 mAh/g (intercalation), up to 957 mAh/g (conversion)[1]
Practical Reversible Capacity	~180-200 mAh/g (intercalation)	114 - 186 mAh/g (intercalation) [2][3], up to 1040 mAh/g (conversion)[4][5]
Voltage Plateau (vs. Li/Li+ or Na/Na+)	~2.5-1.7 V	Two distinct plateaus observed during sodiation[6][7]
Cycling Stability	Good, with high reversibility in the intercalation region.[8][9] Capacity fading can occur with deep discharge due to conversion reactions.[8][9]	Moderate, often with lower capacity retention compared to LIBs. Pre-potassiation can improve stability.[2] Conversion reaction shows superior cycling over 9000 cycles.[4][5]
Rate Capability	Generally high due to fast Li+ diffusion.	Good, with ~100 mAh/g at 10C reported for nanoplates.[3] Superior rate capability of 621 mA h g-1 at 40 A g-1 for conversion reaction.[4][5]
Coulombic Efficiency	High, often >99%.[8]	High, around 99% after 100 cycles.[2] Remarkable initial coulombic efficiency of 95.9% for conversion reaction.[4][5]

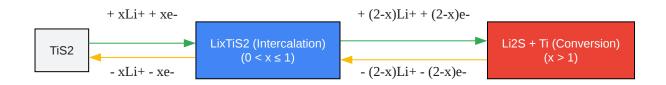
Intercalation and Reaction Mechanisms

The fundamental mechanism of energy storage in TiS2-based cathodes involves the insertion and extraction of either lithium or sodium ions between its van der Waals-bonded layers. However, the specifics of these processes differ significantly.

In lithium-ion batteries, the intercalation of Li+ into TiS2 is a highly reversible process, forming LixTiS2 where x can range from 0 to 1.[10] This process involves the reduction of Ti4+ to Ti3+.



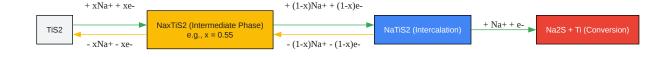
With a deeper discharge to lower voltages, a conversion reaction can occur, leading to the formation of Li2S and metallic Ti, which can significantly increase the capacity but often at the cost of reversibility.[8][9]



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Figure 1: Reaction pathway for TiS2 in a lithium-ion battery.

The sodiation process in sodium-ion batteries is more complex.[6][7] Due to the larger ionic radius of Na+, its intercalation into TiS2 leads to distinct phase transitions.[6][7] Studies have identified intermediate phases such as Na0.55TiS2 before the formation of NaTiS2.[7] This multi-phase conversion process can lead to greater mechanical stress on the material and affect its long-term stability.[6] Similar to the lithium system, a conversion reaction to Na2S and metallic Ti can occur at lower voltages, offering a pathway to ultra-high capacity.[4][5]



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Figure 2: Reaction pathway for TiS2 in a sodium-ion battery.

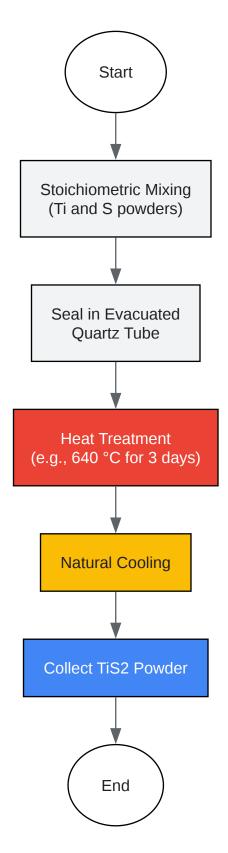
Experimental Protocols

Standardized experimental procedures are crucial for reproducible results in battery research. Below are typical protocols for the synthesis of TiS2 powder and the fabrication of electrodes for coin-cell testing.

Synthesis of TiS2 Powder (Solid-State Reaction)



A common method for synthesizing crystalline TiS2 powder is through the direct reaction of its elemental constituents.[11]





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Figure 3: Workflow for the solid-state synthesis of TiS2 powder.

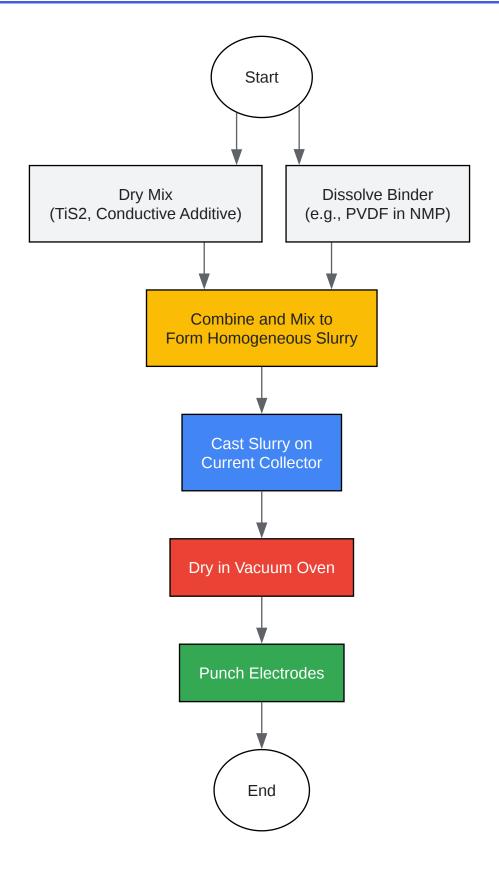
Detailed Steps:

- Stoichiometric Mixing: Thoroughly mix stoichiometric amounts of titanium and sulfur powder in an inert atmosphere (e.g., an argon-filled glovebox).[11]
- Sealing: Transfer the mixture into a quartz tube, evacuate it to a high vacuum, and seal the tube.[11]
- Heating: Place the sealed tube in a muffle furnace and apply a specific heating program, for example, ramping to 640 °C and holding for several days.[11]
- Cooling and Collection: Allow the furnace to cool down naturally before carefully breaking the tube to collect the synthesized TiS2 powder.[11]

Electrode Slurry Preparation and Casting

The prepared TiS2 powder is then used to create an electrode slurry, which is cast onto a current collector.





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Figure 4: Workflow for TiS2 electrode preparation.



Detailed Steps:

- Dry Mixing: Mix the active material (TiS2) and a conductive additive (e.g., Super P carbon black) in a typical weight ratio of 80:10.[12]
- Binder Solution: Separately, dissolve a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a solution.[12]
- Slurry Formation: Add the dry mixture to the binder solution and mix thoroughly to form a homogeneous slurry.[11][12]
- Casting: Cast the slurry onto a current collector (e.g., aluminum foil) using a doctor blade to achieve a uniform thickness.[11]
- Drying: Dry the coated foil in a vacuum oven to remove the solvent.[11]
- Electrode Punching: Punch out circular electrodes of the desired size for coin cell assembly. [11]

Conclusion

Titanium disulfide remains a compelling cathode material for both lithium-ion and sodium-ion batteries, each presenting a unique set of advantages and challenges. For LIBs, TiS2 offers high rate capability and good cycling stability based on a straightforward intercalation mechanism. In SIBs, while the intercalation process is more complex and can lead to lower performance in some aspects, the potential for an ultra-high capacity conversion reaction presents an exciting avenue for future research. The choice between these systems will ultimately depend on the specific application requirements, balancing factors such as energy density, cost, and long-term stability. This guide provides a foundational understanding for researchers to navigate the complexities of working with TiS2 in these evolving energy storage landscapes.

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- To cite this document: BenchChem. [Titanium Disulfide (TiS2): A Comparative Analysis in Lithium-Ion vs. Sodium-Ion Batteries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082468#comparative-analysis-of-tis2-in-lithium-ion-vs-sodium-ion-batteries]

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